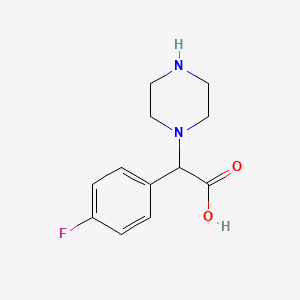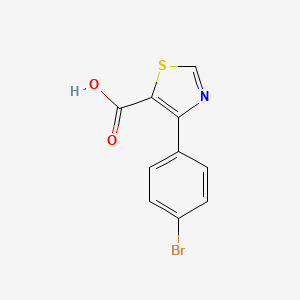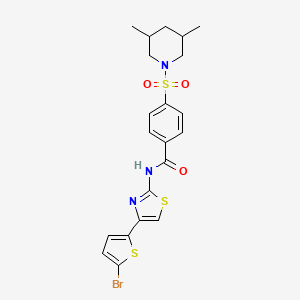![molecular formula C12H19ClN4O2S B2451035 Tert-butyl N-[1-(4-chloro-1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamate CAS No. 2415465-09-5](/img/structure/B2451035.png)
Tert-butyl N-[1-(4-chloro-1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[1-(4-chloro-1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamate is a synthetic organic compound that features a tert-butyl carbamate group attached to a piperidine ring, which is further substituted with a 4-chloro-1,2,5-thiadiazole moiety
Preparation Methods
The synthesis of Tert-butyl N-[1-(4-chloro-1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
Tert-butyl N-[1-(4-chloro-1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group of the thiadiazole ring.
Scientific Research Applications
Tert-butyl N-[1-(4-chloro-1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of Tert-butyl N-[1-(4-chloro-1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets. The piperidine ring and thiadiazole moiety are known to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Tert-butyl N-[1-(4-chloro-1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamate can be compared with other similar compounds, such as:
This compound analogs: These compounds have similar structures but may differ in the substituents on the piperidine or thiadiazole rings.
Other piperidine derivatives: Compounds like piperidine-4-carboxylic acid derivatives share the piperidine core but have different functional groups attached.
Thiadiazole-containing compounds: These include various thiadiazole derivatives used in medicinal chemistry and materials science
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-[1-(4-chloro-1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN4O2S/c1-12(2,3)19-11(18)14-8-4-6-17(7-5-8)10-9(13)15-20-16-10/h8H,4-7H2,1-3H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVOZDPTNNBHLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=NSN=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2450959.png)
![N-[1-(3-chloro-4-fluorobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2450960.png)
![2-Methoxy-1-[(2S)-oxolan-2-yl]ethanone](/img/structure/B2450961.png)


![4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2450967.png)
![methyl 4-[2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2450968.png)
![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2450969.png)
![N-[1-(3-benzamidophenyl)ethyl]-3,6-dichloro-N-methylpyridine-2-carboxamide](/img/structure/B2450971.png)

![5-(Difluoromethyl)-3-methyl-N-[2-(prop-2-enoylamino)ethyl]-1,2-oxazole-4-carboxamide](/img/structure/B2450973.png)
